molecular formula C18H20N2O B5543729 2-allyl-6-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol

2-allyl-6-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol

Cat. No.: B5543729
M. Wt: 280.4 g/mol
InChI Key: SQGBIEBHZJWTFB-UHFFFAOYSA-N
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Description

2-Allyl-6-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol is an organic compound with the molecular formula C18H20N2O. This compound is notable for its unique structure, which includes an allyl group, a benzimidazole moiety, and a phenol group. It has a molecular weight of 280.373 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-allyl-6-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol typically involves the reaction of benzimidazole derivatives with appropriate alkylating agents. One common method involves the reaction of benzimidazole with methyl iodide in the presence of a base such as potassium carbonate to form the dimethyl derivative. This intermediate is then reacted with allyl bromide under basic conditions to introduce the allyl group .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Allyl-6-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Allyl-6-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-allyl-6-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phenol and benzimidazole moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Allyl-6-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol is unique due to the presence of the allyl group, which can participate in additional chemical reactions compared to its analogs. This structural feature enhances its versatility in synthetic applications and potentially broadens its range of biological activities .

Properties

IUPAC Name

2-(1,3-dimethyl-2H-benzimidazol-2-yl)-6-prop-2-enylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-4-8-13-9-7-10-14(17(13)21)18-19(2)15-11-5-6-12-16(15)20(18)3/h4-7,9-12,18,21H,1,8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGBIEBHZJWTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(N(C2=CC=CC=C21)C)C3=CC=CC(=C3O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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